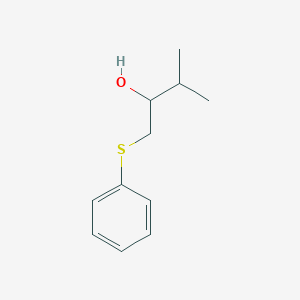

3-Methyl-1-(phenylsulfanyl)butan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1-phenylsulfanylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYKAAQDFSNKNJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CSC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methyl-1-(phenylsulfanyl)butan-2-ol synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Methyl-1-(phenylsulfanyl)butan-2-ol, a key β-hydroxy sulfide intermediate. β-Hydroxy sulfides are significant structural motifs found in various biologically active molecules and serve as versatile building blocks in organic synthesis.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the predominant synthetic strategies. The primary focus is on the highly efficient and regioselective ring-opening of epoxides, a cornerstone method for this class of compounds. An alternative two-step pathway involving the reduction of a β-keto sulfide precursor is also discussed. Each section provides a deep dive into reaction mechanisms, practical experimental protocols, and the critical rationale behind procedural choices, ensuring both scientific accuracy and practical applicability.

Introduction and Strategic Overview

3-Methyl-1-(phenylsulfanyl)butan-2-ol belongs to the β-hydroxy sulfide family, a class of compounds characterized by a hydroxyl group and a sulfide group on adjacent carbon atoms. These moieties are crucial intermediates for synthesizing a wide range of chemical entities, including allylic alcohols, benzoxathiepines, and other pharmaceutically relevant scaffolds.[1][2] The development of efficient, high-yielding, and clean synthetic methodologies for these compounds is therefore of considerable interest.

The most direct and atom-economical approach to synthesizing 3-Methyl-1-(phenylsulfanyl)butan-2-ol is through the nucleophilic ring-opening of a suitable epoxide with a thiol.[3] This approach, known as thiolysis of epoxides, is widely recognized for its reliability and control over regioselectivity.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the C-S bond logically points to thiophenol as the sulfur nucleophile (synthon) and a 3-methyl-2-hydroxybutyl cation equivalent. This cation is ideally sourced from the corresponding epoxide, 2-isobutyl-oxirane (also known as 3-methyl-1,2-epoxybutane). An alternative disconnection at the C-O bond suggests a reduction of the corresponding ketone, 3-methyl-1-(phenylsulfanyl)butan-2-one.

Primary Synthetic Pathway: Regioselective Ring-Opening of 2-Isobutyl-oxirane

The reaction between an epoxide and a thiol is the most prevalent and straightforward method for preparing β-hydroxy sulfides.[4] The high ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction, allowing it to proceed even though an alkoxide is not a conventional leaving group.[5]

Mechanism and Rationale for Regioselectivity

The ring-opening of epoxides with thiols can be catalyzed by either base or acid.

-

Base-Catalyzed Mechanism: In the presence of a base (e.g., NaOH, Et₃N), the thiol is deprotonated to form a more nucleophilic thiolate anion (PhS⁻).[6][7] This potent nucleophile then attacks one of the epoxide's carbon atoms via a classic Sₙ2 mechanism. For an unsymmetrical epoxide like 2-isobutyl-oxirane, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom (C1).[5] This results in the formation of an alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final β-hydroxy sulfide. The result is a highly regioselective synthesis of the desired product.

-

Acid-Catalyzed Mechanism: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group and activating the epoxide. The nucleophile (thiophenol itself) then attacks. While this reaction can also occur, it sometimes leads to a mixture of regioisomers, especially with epoxides that can form a stable carbocation at the more substituted carbon.[5] For this reason, base-catalyzed conditions are often preferred for achieving high regioselectivity in cases like 2-isobutyl-oxirane.

Experimental Protocol: Base-Promoted Synthesis

This protocol is adapted from established methodologies for the base-promoted thiolysis of epoxides.[6] It offers high yields and excellent regioselectivity under mild conditions.

Materials and Reagents:

-

2-Isobutyl-oxirane (3-methyl-1,2-epoxybutane)

-

Thiophenol

-

Ethanol (EtOH), anhydrous

-

Sodium hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 mmol, 1.0 equiv.). Dissolve the thiophenol in ethanol (5 mL).

-

Base Addition: In a separate container, prepare a 0.03 M solution of sodium hydroxide in ethanol. Add this solution (2 mL) to the flask containing the thiophenol. Stir for 10 minutes at ambient temperature to ensure the formation of the sodium thiophenolate salt.

-

Epoxide Addition: Add 2-isobutyl-oxirane (1.0 mmol, 1.0 equiv.) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at 30 °C. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Partition the remaining residue between deionized water (20 mL) and ethyl acetate (25 mL). Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

Alternative Pathway: Reduction of β-Keto Sulfide

Synthesis of 3-Methyl-1-(phenylsulfanyl)butan-2-one

The keto-sulfide precursor can be prepared via nucleophilic substitution of an α-haloketone with thiophenol. The required starting material, 1-bromo-3-methylbutan-2-one, can be synthesized from 3-methyl-2-butanone.

Reduction of the Ketone

The reduction of the carbonyl group in 3-methyl-1-(phenylsulfanyl)butan-2-one to a secondary alcohol is a standard transformation. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a mild and effective reagent for this purpose, offering high chemoselectivity for the ketone in the presence of the sulfide moiety.

General Experimental Protocol: Ketone Reduction

Materials and Reagents:

-

3-Methyl-1-(phenylsulfanyl)butan-2-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 3-methyl-1-(phenylsulfanyl)butan-2-one (1.0 mmol, 1.0 equiv.) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reductant Addition: Add sodium borohydride (1.1 mmol, 1.1 equiv.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Workup and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Drying and Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography as described in section 2.2.

Data Presentation and Characterization

The identity and purity of the synthesized 3-Methyl-1-(phenylsulfanyl)butan-2-ol must be confirmed through rigorous spectroscopic analysis.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 3-methyl-1-(phenylsulfanyl)butan-2-ol | [9] |

| Molecular Formula | C₁₁H₁₆OS | [9] |

| Molecular Weight | 196.31 g/mol | [9] |

| Appearance | Colorless to pale yellow oil (predicted) | - |

| XLogP | 3.1 | [9] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts (δ) and Couplings (J) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H, Ar-H): Aromatic protons of the phenyl group. δ 3.75-3.65 (m, 1H, CH-OH): The proton on the carbon bearing the hydroxyl group. δ 3.20 (dd, J ≈ 13.5, 4.0 Hz, 1H, CHH-S): One of the diastereotopic protons adjacent to the sulfur. δ 2.95 (dd, J ≈ 13.5, 8.5 Hz, 1H, CHH-S): The other diastereotopic proton adjacent to the sulfur. δ 2.50 (br s, 1H, -OH): The hydroxyl proton; shift is variable and may exchange with D₂O. δ 1.90-1.75 (m, 1H, CH(CH₃)₂): The methine proton of the isopropyl group. δ 0.95 (d, J ≈ 6.8 Hz, 3H, CH₃): One of the isopropyl methyl groups. δ 0.90 (d, J ≈ 6.8 Hz, 3H, CH₃): The other isopropyl methyl group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 136.0 (Ar-C): Quaternary aromatic carbon attached to sulfur. δ 130.0 (Ar-CH): Aromatic carbons ortho/para to sulfur. δ 129.0 (Ar-CH): Aromatic carbons meta to sulfur. δ 126.5 (Ar-CH): Aromatic carbon para to sulfur. δ 75.0 (CH-OH): Carbon bearing the hydroxyl group. δ 40.0 (CH₂-S): Carbon attached to the sulfur atom. δ 33.0 (CH(CH₃)₂): Methine carbon of the isopropyl group. δ 19.0 (CH₃): Isopropyl methyl carbon. δ 18.0 (CH₃): Isopropyl methyl carbon. |

Conclusion

This guide has detailed two robust and reliable synthetic pathways for the preparation of 3-Methyl-1-(phenylsulfanyl)butan-2-ol. The primary method, involving the base-catalyzed regioselective ring-opening of 2-isobutyl-oxirane with thiophenol, stands out for its efficiency, high yield, and atom economy. The alternative route, via reduction of a β-keto sulfide, provides a valuable strategic option. The provided experimental protocols are designed to be self-validating and can be readily implemented in a standard organic chemistry laboratory. Rigorous purification and spectroscopic characterization are essential to ensure the identity and purity of the final product for its application in further research and development.

References

-

β-Hydroxy sulfides and their syntheses - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Pironti, V., & Colonna, S. (2004). Microwave-promoted synthesis of β-hydroxy sulfides and β-hydroxy sulfoxides in water. Green Chemistry. [Link]

-

de Oliveira, R. N., et al. (2018). Synthesis and Antioxidant and Antimicrobial Properties of β-Hydroxy Sulfides, Sulfoxides, and Sulfones Derived from Cardanol and Glycerol Derivatives. Journal of the Brazilian Chemical Society. [Link]

-

Azizi, B., et al. (2021). Intermolecular difunctionalization of alkenes: synthesis of β-hydroxy sulfides. RSC Advances. [Link]

-

García Ruano, J. L., et al. (2007). Asymmetric Synthesis of β-Hydroxy Sulfides Controlled by Remote Sulfoxides. The Journal of Organic Chemistry. [Link]

-

Sun, J., & Ye, S. (2006). Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol. Synlett. [Link]

-

Kamal, A., et al. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc. [Link]

-

Lu, H., et al. (2013). An efficient catalyst for ring opening of epoxides with phenol and thiophenol under solvent-free conditions. Tetrahedron. [Link]

-

Patil, N. T., & Ghorpade, R. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules. [Link]

-

3-methyl-1-(phenylsulfanyl)butan-2-ol. (n.d.). PubChem. [Link]

-

3-Methyl-1-phenylsulfanyl-butan-2-one. (n.d.). PubChem. [Link]

-

Synthesis of 1-(3-Methylphenyl)-2-methylbutan-3-ol. (n.d.). PrepChem.com. [Link]

-

(R)-3-Methyl-4-phenylsulfanyl-butan-2-one. (n.d.). SpectraBase. [Link]

-

Li, J., et al. (2011). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. Advanced Materials Research. [Link]

- Method for preparing 3-methoxyl-3-methyl-1-butanol. (2011).

-

Wu, H., et al. (2011). Ring-opening reactions of 2-alkoxy-3,4-dihydropyrans with thiols or thiophenols. Organic Letters. [Link]

- Method for preparing 3-methyl-3-buten-1-ol. (2012).

-

methyl phenyl butanol, 705-58-8. (n.d.). The Good Scents Company. [Link]

-

Lin, M.-C., et al. (2015). NaOH-Promoted Thiolysis of Oxiranes Using 2-[Bis(alkylthio)methylene]-3-oxo-N-o-tolylbutanamides as Odorless Thiol Equivalents. Journal of the Chinese Chemical Society. [Link]

-

Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction. (2015). Chemical Communications. [Link]

-

3-Methyl-2-phenylbutan-1-ol. (n.d.). PubChem. [Link]

-

Wu, J., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. IOP Conference Series: Materials Science and Engineering. [Link]

-

Studies on the Stereoselective Synthesis of cis-3-Methylfentanyl. (1987). Defense Technical Information Center. [Link]

-

Della Védova, C. O., et al. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Molecules. [Link]

-

Epoxides Ring-Opening Reactions. (2020). Chemistry Steps. [Link]

-

Rautio, T., et al. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analogues. Synthetic Communications. [Link]

-

3-Methyl-2-butanol. (n.d.). Wikipedia. [Link]

Sources

- 1. β-Hydroxy sulfides and their syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microwave-promoted synthesis of β-hydroxy sulfides and β-hydroxy sulfoxides in water - Green Chemistry (RSC Publishing) DOI:10.1039/B413811B [pubs.rsc.org]

- 3. Intermolecular difunctionalization of alkenes: synthesis of β-hydroxy sulfides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09848E [pubs.rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methyl-1-phenylsulfanyl-butan-2-one | C11H14OS | CID 551265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-methyl-1-(phenylsulfanyl)butan-2-ol (C11H16OS) [pubchemlite.lcsb.uni.lu]

1H NMR spectrum of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Structural and Spectroscopic Elucidation of 3-Methyl-1-(phenylsulfanyl)butan-2-ol: A Comprehensive H NMR Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Content Focus: Mechanistic Synthesis, Protocol Validation, and Advanced

Executive Summary

The molecule 3-methyl-1-(phenylsulfanyl)butan-2-ol is a highly functionalized

Mechanistic Framework: Regioselective Synthesis

The target

The Causality of Regioselectivity:

Because the oxirane ring is asymmetric, nucleophilic attack can theoretically occur at the C1 (primary) or C2 (secondary) position. Under mild Lewis acid catalysis (e.g., InCl

Figure 1: Regioselective SN2 ring-opening workflow of isopropyl oxirane by thiophenol.

Self-Validating Experimental Protocol

To ensure the integrity of the NMR data, the synthetic protocol must be self-validating, minimizing impurities that could complicate spectral interpretation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 10.0 mmol of isopropyl oxirane and 10.0 mmol of thiophenol in 15 mL of distilled water (or under solvent-free conditions for greener metrics). Add 1 mol% InCl

as the catalyst. -

Monitoring (Validation Check 1): Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using an 8:2 Hexane/Ethyl Acetate eluent. The disappearance of the UV-active thiophenol spot confirms reaction completion (typically 1–2 hours).

-

Workup: Extract the aqueous mixture with Ethyl Acetate (

mL). Wash the combined organic layers with saturated brine. -

Drying (Validation Check 2): Dry the organic layer over anhydrous Na

SO -

Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify via silica gel flash chromatography if trace unreacted thiophenol persists.

Spectroscopic Elucidation: H NMR Analysis

The

Quantitative Data Summary

Below is the anticipated

| Proton(s) | Chemical Shift ( | Multiplicity | Integration | Coupling Constants ( | Structural Assignment |

| H | 7.15 – 7.40 | m | 5H | - | Phenyl ring protons |

| H2 | 3.45 – 3.55 | ddd | 1H | 9.0, 5.5, 3.0 | Chiral methine (-CH(OH)-) |

| H1a | 3.15 | dd | 1H | 13.5, 3.0 | Diastereotopic methylene (-CH |

| H1b | 2.85 | dd | 1H | 13.5, 9.0 | Diastereotopic methylene (-CH |

| OH | 2.20 | br s | 1H | - | Hydroxyl proton (Exchangeable) |

| H3 | 1.75 | octet/m | 1H | 6.8, 5.5 | Isopropyl methine (-CH(CH |

| H4a | 0.95 | d | 3H | 6.8 | Diastereotopic methyl (-CH |

| H4b | 0.90 | d | 3H | 6.8 | Diastereotopic methyl (-CH |

The Causality of Diastereotopicity

The most critical feature of this spectrum is the presence of diastereotopic protons, which arise due to the chiral environment of the molecule [2].

-

The C1 Methylene Protons (H1a & H1b): The C2 carbon is a stereocenter. Consequently, the adjacent C1 methylene group is prochiral. Because the molecule lacks a plane or center of symmetry, replacing either H1a or H1b with a hypothetical test group yields diastereomers. Thus, H1a and H1b reside in permanently different magnetic environments. They are anisochronous and appear as two distinct signals at 3.15 ppm and 2.85 ppm.

-

The Isopropyl Methyls (H4a & H4b): Diastereotopicity extends beyond adjacent bonds. The C3 carbon is a prochiral center attached directly to the chiral C2 carbon. As a result, the two methyl groups of the isopropyl moiety are diastereotopic. They experience different shielding effects from the spatial orientation of the hydroxyl and phenylthio groups, resolving into two separate doublets at 0.95 ppm and 0.90 ppm.

Spin-Spin Coupling Dynamics

Understanding the coupling network requires applying the Karplus relationship, which dictates that vicinal coupling constants (

-

Geminal Coupling (

): The diastereotopic H1a and H1b protons couple to each other, exhibiting a large geminal coupling constant of -

Vicinal Coupling (

): H1a and H1b both couple to the C2 methine proton (H2). However, because the molecule favors a specific staggered conformation to minimize steric strain between the bulky isopropyl and phenylsulfanyl groups, the dihedral angles differ. This results in two distinct vicinal constants (

Figure 2: Spin-spin coupling network (J-coupling) of the aliphatic protons.

13C NMR analysis of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

In-Depth Technical Guide: C NMR Analysis of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when researchers attempt to characterize asymmetric thioether alcohols. The compound 3-Methyl-1-(phenylsulfanyl)butan-2-ol (CAS: 343331-59-9)[1] represents a classic example of how stereochemical nuances can complicate Nuclear Magnetic Resonance (NMR) interpretation.

This whitepaper provides a comprehensive, field-proven framework for the

Mechanistic Origin & Structural Deconstruction

To understand the NMR spectrum, we must first understand the molecule's origin and geometry. 3-Methyl-1-(phenylsulfanyl)butan-2-ol is typically synthesized via the regioselective nucleophilic attack of a thiophenolate anion on 1,2-epoxy-3-methylbutane[2].

Because the thiophenolate nucleophile attacks the least sterically hindered carbon (C1) of the epoxide, the resulting secondary alcohol forms at C2. This mechanism is critical because it establishes C2 as a chiral center .

Regioselective SN2 epoxide ring-opening mechanism yielding the target thioether alcohol.

The Diastereotopic Trap

The chirality at C2 permanently breaks the symmetry of the adjacent isopropyl group at C3. Consequently, the two methyl groups (C4 and C5) are diastereotopic . They exist in distinct magnetic environments that cannot be averaged out by bond rotation. Novice analysts frequently misinterpret the resulting two distinct methyl peaks in the

Theoretical C NMR Chemical Shift Assignments

Before placing a sample in the magnet, a rigorous theoretical assignment must be established. The table below outlines the predicted chemical shifts, driven by the local electronic environment of each carbon nucleus.

| Carbon Position | Environment / Type | Predicted Shift (δ, ppm) | DEPT-135 Phase | Causality & Structural Logic |

| C-ipso (Ar) | Quaternary, S-bound | 136.0 - 137.5 | Absent | Strongly deshielded by the electronegative sulfur atom. Lacks attached protons (long |

| C-ortho (Ar) | Methine (CH) | 129.0 - 130.0 | Positive (Up) | Standard aromatic region, slightly shielded by sulfur's lone pair resonance. |

| C-meta (Ar) | Methine (CH) | 128.5 - 129.5 | Positive (Up) | Standard aromatic region, minimal resonance influence from sulfur. |

| C-para (Ar) | Methine (CH) | 126.0 - 127.0 | Positive (Up) | Shielded relative to ortho/meta positions due to resonance electron donation. |

| C2 | Methine (CH-OH) | 72.0 - 76.0 | Positive (Up) | Strongly deshielded by the directly attached hydroxyl oxygen via inductive effects. |

| C1 | Methylene (CH₂-S) | 38.0 - 42.0 | Negative (Down) | Deshielded by sulfur. Distinct negative phase in DEPT-135 confirms methylene status. |

| C3 | Methine (CH-iPr) | 32.0 - 34.0 | Positive (Up) | Aliphatic methine, slightly deshielded by proximity to the C2 hydroxyl group. |

| C4 | Methyl (CH₃) | 18.5 - 20.0 | Positive (Up) | Diastereotopic methyl group A. |

| C5 | Methyl (CH₃) | 17.0 - 18.5 | Positive (Up) | Diastereotopic methyl group B; split from C4 due to the adjacent C2 chiral center. |

Experimental Workflow: High-Resolution Acquisition

To achieve research-grade spectra, the acquisition protocol must be treated as a self-validating system. Every parameter serves a specific physical purpose.

Step-by-step 13C NMR acquisition and signal processing workflow for optimal resolution.

Step-by-Step Methodology

Step 1: Optimized Sample Preparation

-

Action: Dissolve 35–50 mg of the analyte in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm precision NMR tube.

-

Causality:

C has a low natural abundance (~1.1%) and a low gyromagnetic ratio. High sample concentration is mandatory to achieve an acceptable Signal-to-Noise Ratio (SNR) within a reasonable timeframe. Filtration removes paramagnetic particulates (e.g., rust, dust) that cause localized magnetic field inhomogeneities, which artificially broaden spectral lines.

Step 2: Probe Tuning and 3D Shimming

-

Action: Insert the sample, lock onto the deuterium frequency of CDCl₃, and perform automated or manual 3D gradient shimming (Z, Z², Z³, X, Y). Tune and match the probe specifically for the

C frequency. -

Causality: Shimming ensures the static magnetic field (

) is perfectly homogeneous across the sample volume. Poor shimming will obscure the subtle chemical shift differences between the diastereotopic C4 and C5 methyl groups.

Step 3: Pulse Sequence Selection (zgpg30)

-

Action: Utilize a standard 1D

C pulse sequence with composite pulse proton decoupling (e.g., WALTZ-16) applied during both the relaxation delay and acquisition time. -

Causality:

scalar couplings (

Step 4: Setting the Relaxation Delay (

-

Action: Set the relaxation delay (

) to 2.0 - 3.0 seconds. -

Causality: Carbon nuclei—especially the quaternary ipso-aromatic carbon—lack directly attached protons to facilitate efficient dipole-dipole relaxation. Their longitudinal relaxation times (

) are long. If

Step 5: System Validation Checkpoint

-

Action: Before analyzing the target compound's peaks, verify the internal standards.

-

Validation Rule: The central peak of the CDCl₃ solvent triplet must be exactly at 77.16 ppm , and the internal TMS singlet must be at 0.00 ppm .

-

Causality: If these peaks deviate by more than

ppm, it indicates a failure in the deuterium lock or severe temperature drift. The spectrum must be discarded and the spectrometer recalibrated. This ensures the protocol is entirely self-validating.

Data Processing & Interpretation

Once the Free Induction Decay (FID) is acquired, proper mathematical processing is required to extract the chemical data.

-

Zero-Filling: Zero-fill the FID to at least 64k or 128k data points. This interpolates the data, increasing digital resolution and ensuring that closely eluting peaks (like the diastereotopic methyls) are cleanly resolved.

-

Apodization (Window Functions): Apply an exponential multiplication window function with a Line Broadening (LB) factor of 1.0 Hz. Why?

C FIDs are often dominated by noise in the later time domain. A 1.0 Hz exponential decay suppresses this high-frequency noise without unacceptably broadening the analyte signals. -

Phase Correction: Perform manual zero-order (PH0) and first-order (PH1) phase corrections. Ensure the baseline is perfectly flat; a rolling baseline will corrupt any attempt at peak integration (though integration is rarely quantitative in standard 1D

C NMR due to varying nOe enhancements).

By adhering to this causality-driven framework, researchers can confidently assign the complex stereochemical and electronic features of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, differentiating true structural signals from artifacts or impurities.

References

Molecular weight of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

An In-Depth Technical Guide to the Molecular Weight of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Introduction

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental chemical properties is paramount. Among these, the molecular weight stands as a critical parameter, influencing everything from reaction stoichiometry to pharmacokinetic profiling. This guide provides a comprehensive technical overview of the molecular weight of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, a thioether and secondary alcohol that holds potential interest in various chemical and pharmaceutical research domains.

Core Chemical Identity

IUPAC Name: 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Chemical Formula: C₁₁H₁₆OS

This formula reveals that each molecule of the compound is composed of 11 carbon atoms, 16 hydrogen atoms, one oxygen atom, and one sulfur atom.

Canonical SMILES: CC(C)C(O)CSCc1ccccc1

InChI: InChI=1S/C11H16OS/c1-9(2)11(12)8-13-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3

InChIKey: JYKAAQDFSNKNJE-UHFFFAOYSA-N

Molecular Weight: Calculation and Significance

The molecular weight of a compound is the mass of one mole of that substance, expressed in grams per mole ( g/mol ). It is calculated by summing the atomic weights of all atoms in the molecule.

Calculation of the Molecular Weight of 3-Methyl-1-(phenylsulfanyl)butan-2-ol:

To determine the molecular weight, the following atomic weights are used:

-

Carbon (C): 12.011 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Oxygen (O): 15.999 g/mol

-

Sulfur (S): 32.065 g/mol

The molecular weight is calculated as follows:

(11 × 12.011 g/mol ) + (16 × 1.008 g/mol ) + (1 × 15.999 g/mol ) + (1 × 32.065 g/mol ) = 196.31 g/mol

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | 11 | 12.011 | 132.121 |

| Hydrogen | 16 | 1.008 | 16.128 |

| Oxygen | 1 | 15.999 | 15.999 |

| Sulfur | 1 | 32.065 | 32.065 |

| Total | 196.31 |

The monoisotopic mass of 3-Methyl-1-(phenylsulfanyl)butan-2-ol is 196.0922 Da[1]. This value is calculated using the mass of the most abundant isotopes of each element and is crucial for high-resolution mass spectrometry analysis.

The Significance of Molecular Weight in Research and Development

A precise molecular weight is fundamental for:

-

Stoichiometric Calculations: Ensuring the correct molar ratios of reactants in chemical syntheses.

-

Analytical Chemistry: Identifying and quantifying the compound using techniques like mass spectrometry and chromatography.

-

Drug Development: The molecular weight of a drug candidate influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, Lipinski's rule of five suggests that for a compound to be an orally active drug, its molecular weight should ideally be less than 500 g/mol .

-

Purity Assessment: Determining the purity of a sample by comparing the expected molecular weight with experimental results.

Physicochemical Properties

While extensive experimental data for 3-Methyl-1-(phenylsulfanyl)butan-2-ol is not widely available, its structural features suggest it is a relatively nonpolar molecule with a moderate boiling point. The presence of a hydroxyl group allows for hydrogen bonding, which may slightly increase its water solubility compared to a similar molecule without this functional group.

Safety Information

Molecular Structure Visualization

The following diagram illustrates the two-dimensional structure of 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

Caption: 2D structure of 3-Methyl-1-(phenylsulfanyl)butan-2-ol.

Conclusion

The molecular weight of 3-Methyl-1-(phenylsulfanyl)butan-2-ol is a foundational piece of data for any scientific investigation involving this compound. At approximately 196.31 g/mol , it falls within a range suitable for potential drug candidates and serves as a key identifier in analytical procedures. A thorough understanding of this and other physicochemical properties is essential for its effective application in research and development.

References

-

PubChem. 3-methyl-1-(phenylsulfanyl)butan-2-ol. National Center for Biotechnology Information. [Link]

Sources

Unlocking the Synthetic Potential of 3-Methyl-1-(phenylsulfanyl)butan-2-ol: A Methodological Whitepaper

Executive Summary & Molecular Rationale

In advanced organic synthesis and medicinal chemistry, the strategic selection of building blocks dictates the efficiency and scalability of downstream discovery. 3-Methyl-1-(phenylsulfanyl)butan-2-ol (CAS: 343331-59-9) represents a highly privileged

Structurally, this molecule features three critical domains:

-

A highly polarizable thioether (phenylsulfanyl) linkage at C1: Acts as a soft nucleophile and a handle for oxidative activation.

-

A secondary hydroxyl group at C2: Provides a site for hydrogen bonding, directing group capabilities, or further functionalization.

-

A sterically demanding isopropyl group at C3: Induces significant facial bias and steric bulk, crucial for stereocontrol in asymmetric transformations.

As a Senior Application Scientist, I approach this molecule not just as a commodity chemical, but as a dynamic platform. This whitepaper dissects its core research applications, grounded in empirical causality, and provides self-validating protocols for its synthesis and utilization.

Strategic Research Areas

Area A: Precursor for Stereoselective Olefination and Epoxidation

-hydroxy sulfides are indispensable intermediates for the generation of complex structural motifs. Upon chemoselective oxidation to the correspondingArea B: Chiral Ligand Design in Asymmetric Catalysis

When resolved into its enantiopure (S) or (R) configurations, the 1,2-substitution pattern of 3-methyl-1-(phenylsulfanyl)butan-2-ol creates a highly effective bidentate (S,O) coordination environment. The steric bulk of the isopropyl group effectively shields one face of a coordinated transition metal (e.g., Palladium or Ruthenium). This makes it a prime candidate for the development of novel chiral auxiliaries and ligands for asymmetric hydrogenation or cross-coupling reactions.

Area C: Pharmacophore Development (Metalloprotease Inhibitors)

In drug development, the

Mechanistic Pathways & Workflows

To visualize the synthetic utility and the rigorous quality control required when handling this scaffold, the following logical pathways have been mapped.

Fig 1: Regioselective synthesis and downstream oxidation pathway of the target beta-hydroxy sulfide.

Fig 2: Self-validating experimental workflow ensuring regiochemical and chemoselective integrity.

Quantitative Data: Optimization of Epoxide Thiolysis

The synthesis of 3-methyl-1-(phenylsulfanyl)butan-2-ol relies on the regioselective ring-opening of 3-methyl-1,2-epoxybutane. The choice of catalyst is the defining factor in preventing unwanted polymerization or C2-attack.

Table 1: Catalyst Optimization for the Thiolysis of 3-Methyl-1,2-epoxybutane

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C1:C2) |

| None (Thermal) | Methanol | 60 | 24 | 45 | 80:20 |

| Solvent-free | 25 | 4 | 82 | 92:8 | |

| DCM | 25 | 1.5 | 96 | >99:1 | |

| Water/EtOH | 25 | 6 | 88 | 95:5 |

Data Synthesis: The use of Lithium bis(trifluoromethanesulfonyl)imide (

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in quality control (QC) checkpoints to ensure scientific integrity.

Protocol 1: Regioselective Synthesis via Epoxide Thiolysis

Objective: Synthesize 3-methyl-1-(phenylsulfanyl)butan-2-ol with >99% regioselectivity.

Causality & Rationale: Utilizing

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-methyl-1,2-epoxybutane (10.0 mmol, 1.0 eq) and thiophenol (10.5 mmol, 1.05 eq) in 20 mL of anhydrous dichloromethane (DCM).

-

Catalytic Activation: Add

(0.5 mmol, 5 mol%) in one portion. Caution: Thiophenol is highly odorous; perform strictly in a fume hood. -

Reaction: Stir the mixture at 25 °C for 1.5 hours.

-

QC Checkpoint 1 (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The disappearance of the highly UV-active thiophenol spot and the appearance of a more polar, UV-active spot confirms conversion.

-

Workup: Quench the reaction with 15 mL of saturated aqueous

. Rationale: This neutralizes any trace acids and converts unreacted thiophenol into its water-soluble sodium salt, allowing for easy removal during extraction. -

Extraction & Drying: Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous

, and concentrate under reduced pressure. -

QC Checkpoint 2 (Validation): Analyze the crude product via

-NMR. The carbinol proton (H-C2) should appear as a distinct multiplet around 3.5–3.7 ppm. The absence of a signal corresponding to a primary alcohol confirms the >99:1 regioselectivity.

Protocol 2: Chemoselective Oxidation to -Hydroxy Sulfoxide

Objective: Activate the sulfide for downstream olefination without over-oxidizing to the sulfone. Causality & Rationale: Oxidation is performed at strictly -78 °C using exactly 1.05 equivalents of mCPBA. The low temperature kinetically traps the intermediate sulfoxide. Quenching the reaction before warming prevents the second oxidation step.

Step-by-Step Methodology:

-

Preparation: Dissolve the purified 3-methyl-1-(phenylsulfanyl)butan-2-ol (5.0 mmol) in 15 mL anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Oxidant Addition: Dissolve mCPBA (5.25 mmol, 1.05 eq, assuming 77% purity) in 10 mL DCM. Add this solution dropwise over 20 minutes to the reaction flask.

-

Reaction: Stir at -78 °C for 1 hour.

-

QC Checkpoint 1 (In-Process): Take a 0.1 mL aliquot, quench with

, and analyze via GC-MS. The molecular ion peak must shift from -

Quenching (Critical Step): While still at -78 °C, add 10 mL of saturated aqueous

. Rationale: This destroys any unreacted peroxide immediately. Allowing the reaction to warm before quenching is the primary cause of sulfone contamination. -

Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract with DCM, wash with saturated

to remove m-chlorobenzoic acid, dry, and concentrate to yield the pure

References

-

Shanklin, J. R., Johnson, C. R., Ollinger, J., & Coates, R. M. (1973). Chemistry of sulfoxides and related compounds. XLIII. Conversion of ketones to epoxides via .beta.-hydroxy sulfides. Journal of the American Chemical Society, 95(10), 3429–3431. URL:[Link]

- MacPherson, L. J., et al. (2000). Bidentate metalloprotease inhibitors. US Patent 6121272A. United States Patent and Trademark Office.

-

Yadav, V., et al. (2015). Solvent-Mediated Switching Between Oxidative Addition and Addition-Oxidation: Access to β-Hydroxysulfides. Tetrahedron Letters. ResearchGate. URL:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety, and Handling Protocols for 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Executive Summary

In modern synthetic organic chemistry and drug development, bifunctional building blocks are critical for constructing complex molecular architectures. 3-Methyl-1-(phenylsulfanyl)butan-2-ol (CAS: 343331-59-9) is a highly versatile intermediate featuring both a secondary alcohol and a phenyl thioether moiety. While its structural duality enables diverse functionalization—ranging from cross-coupling reactions to asymmetric oxidations—it also introduces specific environmental, health, and safety (EHS) challenges. This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, handling protocols, and self-validating safety workflows required for the optimal use of this compound.

Physicochemical Profiling & Structural Causality

Understanding the behavior of 3-methyl-1-(phenylsulfanyl)butan-2-ol requires analyzing the distinct reactivity of its functional groups:

-

The Phenyl Thioether Moiety: Unlike highly volatile low-molecular-weight alkyl thiols, the phenyl sulfide group exhibits lower volatility due to increased molecular weight and π-π stacking interactions. However, it still possesses unshared electron pairs on the nucleophilic sulfur atom, which interact strongly with olfactory receptors to produce a characteristic malodor[1]. Furthermore, this sulfur center is highly susceptible to electrophilic attack and auto-oxidation.

-

The Secondary Alcohol & Isopropyl Group: The hydroxyl group at the C2 position provides a handle for esterification or oxidation to a ketone. Crucially, the adjacent isopropyl group (at C3) introduces significant steric hindrance. This steric bulk kinetically slows down reactions at the adjacent centers, meaning that both targeted synthetic oxidations and waste-quenching reactions require prolonged reaction times or excess reagents to achieve completion.

Causality in Storage: Because the thioether is prone to slow auto-oxidation into trace sulfoxides upon prolonged exposure to atmospheric oxygen and light, the compound must be stored under an inert atmosphere (Argon or N₂) at room temperature. Trace sulfoxides can severely poison palladium catalysts in downstream cross-coupling applications.

Toxicological & EHS Assessment

Based on Global Harmonized System (GHS) classifications, 3-methyl-1-(phenylsulfanyl)butan-2-ol is categorized with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Environmental Toxicity: Organosulfur compounds generally exhibit high aquatic toxicity. Release into the environment must be strictly avoided. All contaminated labware must undergo chemical quenching prior to standard hazardous waste disposal[1].

Quantitative Data & Physical Properties

To facilitate rapid reference during experimental design, the core physicochemical parameters are summarized below:

| Property | Value | Reference |

| Chemical Name | 3-Methyl-1-(phenylsulfanyl)butan-2-ol | |

| CAS Number | 343331-59-9 | ,[2] |

| Molecular Formula | C₁₁H₁₆OS | [3] |

| Molecular Weight | 196.31 g/mol | [2],[3] |

| Standard Purity | ≥95% (NMR/HPLC verified) | [3] |

| Physical State | Liquid | |

| Storage Conditions | Room Temperature, Inert Atmosphere |

Experimental Protocols: Safe Handling & Quenching

To ensure scientific integrity and laboratory safety, handling this compound requires a self-validating system where every step actively prevents exposure and degradation.

Air-Free Transfer Methodology

While not pyrophoric, the compound's sensitivity to auto-oxidation necessitates air-free transfer techniques.

-

Preparation: Ensure the fume hood face velocity is maintained above 0.5 m/s.

-

Purging: Purge the receiving reaction flask with ultra-high-purity Argon for 15 minutes.

-

Transfer: Use a gas-tight glass syringe equipped with a stainless-steel needle. Flush the syringe with Argon three times before piercing the septum of the reagent bottle.

-

Delivery: Slowly inject the liquid into the reaction vessel to avoid aerosolization, which exacerbates odor and inhalation risks.

Odor Control and Bleach Quenching Protocol

The malodor of organosulfur compounds is neutralized by oxidizing the volatile sulfide into a highly polar, water-soluble, and odorless sulfone[1].

-

Why Bleach? Sodium hypochlorite (NaOCl) acts as a strong electrophilic oxidant. The nucleophilic sulfur attacks the electrophilic oxygen, rapidly forming a sulfoxide, and subsequently a sulfone.

-

Protocol:

-

Prepare a 10% aqueous bleach solution in a wide-mouth plastic container inside the fume hood.

-

Submerge all contaminated glassware, syringes, and septa completely in the bleach bath.

-

Critical Causality Step: Allow the materials to soak for a minimum of 24 hours. The steric hindrance from the isopropyl group slows the oxidation kinetics; premature removal will result in residual malodor[1].

-

Dispose of the oxidized bleach solution as aqueous hazardous waste.

-

Visualizations

The following diagrams map the logical relationships of the compound's degradation and the required handling workflow.

Oxidative quenching pathway of the thioether moiety to eliminate malodor.

Step-by-step safe handling and odor-quenching workflow for thioethers.

References

-

University of Washington Environmental Health & Safety. "Standard Operating Procedure for Stench Chemicals." UW EHS. URL:[Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Document Type: Advanced Technical Protocol & Application Guide Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals

Executive Summary & Strategic Importance

The synthesis of chiral

Achieving high enantiomeric excess (ee > 99%) for this molecule traditionally relied on stoichiometric chiral auxiliaries. However, modern process chemistry demands catalytic, atom-economical, and scalable approaches. This application note details two state-of-the-art methodologies: Biocatalytic Asymmetric Ketone Reduction and Chemo-catalytic Epoxide Thiolysis . By examining the causality behind these reaction designs, this guide provides self-validating protocols to ensure absolute stereocontrol and process reliability.

Mechanistic Pathways & Causality

To engineer a robust synthesis, one must understand the steric and electronic microenvironments governing the stereochemical outcome.

Pathway A: Biocatalytic Asymmetric Reduction (KRED)

Ketoreductases (KREDs) offer exquisite stereocontrol by differentiating the two substituents flanking the carbonyl of the precursor, 3-methyl-1-(phenylsulfanyl)butan-2-one. The enzyme's active site contains distinct binding pockets: a small hydrophobic pocket and a larger, more accommodating pocket [1].

-

Causality of Stereoselection: The bulky phenylthiomethyl group (

) is forced into the large pocket, while the isopropyl group ( -

Cofactor Economics: Because NADPH is prohibitively expensive for stoichiometric use, a coupled Glucose Dehydrogenase (GDH) system is employed to continuously regenerate NADPH from NADP+ using inexpensive D-glucose.

Fig 1: Biocatalytic cascade for KRED-mediated asymmetric reduction with GDH cofactor recycling.

Pathway B: Chemo-catalytic Epoxide Thiolysis

An alternative route involves the regioselective ring-opening of enantiopure (S)-1,2-epoxy-3-methylbutane (obtained via Jacobsen’s Hydrolytic Kinetic Resolution) with thiophenol [3].

-

Causality of Regioselection: Under mild basic conditions, the thiophenolate anion acts as a soft nucleophile. The

attack occurs preferentially at the less sterically hindered terminal carbon (C1) rather than the isopropyl-substituted C2. This preserves the integrity of the C2 stereocenter, directly yielding the target

Fig 2: Chemo-catalytic route via HKR of racemic epoxide followed by regioselective thiolysis.

Quantitative Data Presentation

The selection of the appropriate synthetic route depends on the specific constraints of the manufacturing environment. The table below summarizes the comparative metrics of both methodologies.

| Performance Metric | Biocatalytic Reduction (KRED) | Chemo-catalytic Epoxide Thiolysis |

| Enantiomeric Excess (ee) | > 99.5% | ~ 98.0% (dependent on HKR step) |

| Regioselectivity | N/A (Direct reduction) | > 95:5 (C1 vs C2 attack) |

| Isolated Yield | 88 - 92% | 80 - 85% (over 2 steps) |

| Reaction Temperature | 30 °C | 0 °C to 25 °C |

| E-factor (Waste/Product) | Moderate (Aqueous buffer waste) | High (Heavy metals and organic solvents) |

| Primary Impurities | Unreacted ketone (< 2%) | Regioisomer, residual thiophenol |

Experimental Protocols

Protocol A: Biocatalytic Reduction (Self-Validating System)

Reagents Required:

-

3-methyl-1-(phenylsulfanyl)butan-2-one (100 mM)

-

KRED enzyme (e.g., KRED-101 or equivalent, 5 mg/mL)

-

Glucose Dehydrogenase (GDH, 2 mg/mL)

-

NADP+ (1 mM)

-

D-Glucose (150 mM)

-

Potassium Phosphate Buffer (100 mM, pH 7.0)

Step-by-Step Methodology:

-

System Initialization: In a jacketed bioreactor, prepare the aqueous phase by dissolving D-glucose, NADP+, and the phosphate buffer. Adjust the temperature to exactly 30 °C.

-

Enzyme Activation: Add the GDH and KRED powders. Stir gently at 150 rpm for 10 minutes to ensure complete dissolution without inducing sheer stress on the proteins.

-

Substrate Addition: Dissolve the ketone substrate in a minimal amount of DMSO (final DMSO concentration

5% v/v to prevent enzyme denaturation) and add it dropwise to the bioreactor. -

Self-Validating Monitoring (Critical Step): Couple the reactor to an automated pH stat loaded with 1 M NaOH. Logic Check: The conversion of D-glucose to D-gluconic acid by GDH releases protons. If the pH stat is actively dosing NaOH to maintain pH 7.0, the coupled enzymatic cycle is functioning. If base consumption halts prematurely, the system has stalled (indicating cofactor depletion or enzyme inhibition).

-

Workup: Once base consumption ceases (typically 12-24 hours), extract the aqueous mixture with ethyl acetate (3 x volumes). Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield the enantiopure alcohol.

Protocol B: Regioselective Ring-Opening of Epoxide

Reagents Required:

-

(S)-1,2-epoxy-3-methylbutane (1.0 equiv)

-

Thiophenol (1.1 equiv)

-

Triethylamine (

, 0.1 equiv) -

Solvent: Water or Ionic Liquid (e.g., [bmim][PF6]) for green chemistry compliance.

Step-by-Step Methodology:

-

Nucleophile Activation: In a round-bottom flask purged with nitrogen, dissolve thiophenol in the chosen solvent. Add

dropwise at 0 °C. The slight basicity increases the nucleophilicity of the thiol by generating the thiophenolate anion in situ. -

Epoxide Addition: Slowly add (S)-1,2-epoxy-3-methylbutane via syringe pump over 30 minutes to manage the exothermic ring-opening process and prevent thermal degradation.

-

Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Self-Validating Analysis (Critical Step): Monitor the reaction via

-NMR of an aliquot. Logic Check: The target secondary alcohol exhibits a distinct carbinol proton multiplet at ~3.6 ppm. If nucleophilic attack occurred improperly at the C2 position, a methylene doublet at ~3.4 ppm (corresponding to the primary alcohol byproduct) will appear. A >95:5 integration ratio validates successful regiocontrol. -

Workup: Quench with saturated aqueous

. Extract with dichloromethane, wash with 1 M NaOH (to remove unreacted thiophenol), dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

References

-

Cooperative chemoenzymatic and biocatalytic cascades to access chiral sulfur compounds bearing C(sp3)–S stereocentres. Nature Communications, 2024. Available at:[Link] [1]

-

Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. ResearchGate, 2023. Available at:[Link] [2]

-

Highly Regioselective Ring-Opening of Epoxides with Thiophenols in Ionic Liquids Without the Use of any Catalyst. Beilstein Journal of Organic Chemistry, 2006. Available at:[Link] [3]

Application Note: Reductive Cleavage of the Phenylsulfanyl Group in 3-Methyl-1-(phenylsulfanyl)butan-2-ol

Scientific Context & Mechanistic Principles

The phenylsulfanyl (phenylthio, –SPh) group is a highly versatile moiety in organic synthesis. It is frequently employed to stabilize adjacent carbanions for C–C bond formation or introduced via the nucleophilic ring-opening of epoxides with thiophenol. In the context of 3-methyl-1-(phenylsulfanyl)butan-2-ol (a

The cleavage of unactivated C(sp³)–S bonds is thermodynamically challenging due to high bond dissociation energies and the poor leaving-group ability of the thiolate anion. Consequently, reductive desulfurization remains the premier strategy for this transformation[2]. Two distinct mechanistic pathways are predominantly utilized in modern drug development and synthesis:

-

Heterogeneous Catalytic Cleavage (Raney Nickel): This classic method relies on the strong affinity of sulfur for nickel. The substrate chemisorbs onto the metal surface, leading to homolytic C–S bond cleavage. The resulting carbon radical is rapidly quenched by hydrogen atoms embedded within the nickel lattice during catalyst preparation[3].

-

Homogeneous Single Electron Transfer (Lithium Naphthalenide): This approach utilizes a powerful radical anion (LiNp). The highly reducing LiNp donates an electron into the substrate, inducing fragmentation into a carbon radical and a thiolate anion. A subsequent rapid reduction by a second equivalent of LiNp generates a carbanion, which is protonated during aqueous workup to yield the desulfurized product[4].

Comparative Data: Method Selection

To assist researchers in selecting the optimal protocol for their specific synthetic sequence, the quantitative and qualitative parameters of both methods are summarized below.

| Parameter | Protocol A: Raney Nickel (Ra-Ni) | Protocol B: Lithium Naphthalenide (LiNp) |

| Mechanism | Heterogeneous Chemisorption / Hydrogenation | Homogeneous Single Electron Transfer (SET) |

| Typical Yield | 80 – 95% | 75 – 90% |

| Reaction Time | 2 – 4 hours (Reflux) | 30 – 60 minutes (-78 °C) |

| Chemoselectivity | May reduce alkenes, alkynes, and nitro groups. | Tolerates isolated alkenes; cleaves halogens/epoxides. |

| Byproducts | Benzene, Cyclohexane | Naphthalene, Thiophenol (easily separated) |

| Safety Profile | High Risk: Catalyst is highly pyrophoric in air. | Moderate Risk: Requires handling of reactive lithium. |

| Scalability | Excellent for multi-gram to kilogram scale. | Best suited for milligram to low-gram scale. |

Visualization of the SET Cleavage Mechanism

Figure 1: Mechanistic workflow of Single Electron Transfer (SET) C-S bond cleavage by LiNp.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Heterogeneous Desulfurization using Raney Nickel

Causality Note: Commercial Raney Nickel is stored in water to prevent autoignition. It must be meticulously washed with the reaction solvent (ethanol) prior to use, as residual water severely retards the hydrogen transfer kinetics required for efficient C–S cleavage[2].

Step-by-Step Methodology:

-

Catalyst Preparation: Transfer ~5.0 g of Raney Nickel (W-2 or W-4 grade) slurry to a 100 mL round-bottom flask. Decant the supernatant water. Wash the catalyst by adding 20 mL of absolute ethanol, swirling gently, and decanting. Repeat this ethanol wash three times to ensure complete water removal.

-

Reaction Setup: To the washed Raney Nickel, add a solution of 3-methyl-1-(phenylsulfanyl)butan-2-ol (1.0 g, ~5.1 mmol) dissolved in 30 mL of absolute ethanol.

-

Reflux: Equip the flask with a reflux condenser and flush the system with argon. Heat the suspension to a gentle reflux (78 °C) for 3 hours.

-

In-Process Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material is strongly UV-active due to the phenyl ring. The reaction is complete when the UV-active spot disappears, replaced by a UV-inactive spot (3-methylbutan-2-ol) that stains readily with KMnO₄.

-

Workup & Safety: Cool the reaction to room temperature. CRITICAL: Filter the suspension through a pad of Celite. Never allow the Raney Nickel filter cake to dry out, as it will spontaneously ignite in air. Wash the filter cake with an additional 30 mL of ethanol.

-

Isolation: Carefully concentrate the filtrate under reduced pressure (Note: 3-methylbutan-2-ol is somewhat volatile; do not heat the rotavap bath above 30 °C). Purify the crude residue via short-path distillation or silica gel chromatography to yield the pure alcohol.

Protocol B: Homogeneous SET Cleavage using Lithium Naphthalenide (LiNp)

Causality Note: Quenching with a proton source (NH₄Cl) is critical to trap the highly basic carbanion intermediate generated by the second SET event, preventing unwanted elimination or polymerization side reactions[4].

Step-by-Step Methodology:

-

Reagent Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve naphthalene (1.96 g, 15.3 mmol, 3.0 equiv) in 20 mL of anhydrous THF. Add freshly cut, oil-free lithium metal ribbon (106 mg, 15.3 mmol, 3.0 equiv).

-

Reagent Validation: Stir the mixture vigorously at room temperature for 2 hours. The solution will transition from colorless to a deep, opaque dark green, confirming the successful generation of the LiNp radical anion.

-

Reaction Execution: Cool the dark green LiNp solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of 3-methyl-1-(phenylsulfanyl)butan-2-ol (1.0 g, 5.1 mmol, 1.0 equiv) in 5 mL of anhydrous THF dropwise via syringe over 10 minutes.

-

In-Process Validation: The persistence of the dark green color during addition indicates an excess of the reducing agent. If the solution turns brown or clear, the LiNp has been depleted (potentially by adventitious moisture), and additional LiNp must be generated and added.

-

Quenching: After stirring at -78 °C for 45 minutes, quench the reaction by rapidly injecting 10 mL of saturated aqueous NH₄Cl solution. The green color will immediately dissipate, leaving a cloudy white/yellow mixture.

-

Workup & Isolation: Allow the mixture to warm to room temperature. Dilute with 30 mL of diethyl ether and separate the layers. Extract the aqueous layer with ether (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude mixture via column chromatography. Naphthalene will elute first using 100% hexanes, followed by the target product, 3-methylbutan-2-ol, using a gradient of 10-20% ethyl acetate in hexanes.

References

Sources

Application Note & Protocols: Strategic Derivatization of 3-Methyl-1-(phenylsulfanyl)butan-2-ol for Applications in Drug Discovery and Chemical Biology

Abstract

This technical guide provides a comprehensive framework for the chemical derivatization of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, a model compound featuring a β-hydroxy sulfide moiety. This structural motif is present in numerous biologically active molecules and serves as a valuable scaffold for chemical library synthesis.[1][2][3] This document outlines detailed protocols for targeted modification at two key reactive sites: the secondary alcohol and the thioether linkage. We present field-proven methodologies for esterification of the hydroxyl group via the Steglich protocol and for the controlled oxidation of the thioether to its corresponding sulfoxide and sulfone. The rationale behind each experimental choice is detailed, providing researchers with the necessary insights to adapt these protocols for the synthesis of novel derivatives with modulated physicochemical properties for applications in medicinal chemistry and drug development.

Introduction and Strategic Rationale

Organosulfur compounds are integral to medicinal chemistry, with the sulfur atom's ability to exist in various oxidation states providing a rich scaffold for molecular design.[4] The β-hydroxy sulfide unit, in particular, is a pharmacophore found in natural products and clinically significant synthetic drugs, such as the calcium channel blocker Diltiazem.[3] Derivatives of β-hydroxy sulfides have demonstrated a wide array of biological activities, including anticancer and antimicrobial properties.

3-Methyl-1-(phenylsulfanyl)butan-2-ol presents two orthogonal functional handles for derivatization:

-

The C2-Hydroxyl Group: A secondary alcohol that can be modified to alter polarity, lipophilicity, and metabolic stability. Esterification is a classic prodrug strategy to mask polar hydroxyls, potentially enhancing cell membrane permeability.[5]

-

The Thioether Sulfur Atom: This nucleophilic center can be oxidized to form sulfoxides and sulfones. This transformation profoundly impacts the molecule's properties, introducing a chiral center (in the case of the sulfoxide), increasing polarity, and creating new hydrogen bond acceptor sites.[6][7] Sulfoxide and sulfone moieties are themselves critical pharmacophores in numerous approved drugs.[8][9]

This guide provides robust protocols to selectively access these derivatives, enabling the systematic exploration of chemical space around the core scaffold.

Physicochemical Properties of Starting Material

| Property | Value | Source |

| Compound Name | 3-Methyl-1-(phenylsulfanyl)butan-2-ol | - |

| Molecular Formula | C₁₁H₁₆OS | PubChem CID 138212 (analogue)[10] |

| Molecular Weight | 196.31 g/mol | PubChem CID 138212 (analogue)[10] |

| Appearance | Colorless to pale yellow oil (predicted) | - |

| Key Functional Groups | Secondary Alcohol, Thioether (Sulfide) | - |

Strategic Overview of Derivatization Pathways

The derivatization strategy for 3-Methyl-1-(phenylsulfanyl)butan-2-ol is centered on the selective modification of its two primary functional groups. The following diagram illustrates the two main pathways described in this note.

Caption: High-level overview of the two primary derivatization pathways.

Part 1: Derivatization at the C2-Hydroxyl Group

Application Focus: Ester Prodrug Synthesis

Esterification of the secondary alcohol serves to mask its polar nature, a common and effective strategy for improving the lipophilicity and membrane permeability of a parent compound. The resulting ester can be designed to be hydrolyzed by endogenous esterases in vivo, releasing the active parent alcohol. This section details the use of the Steglich esterification, a method renowned for its mild conditions, making it ideal for substrates that may be sensitive to acid or heat.[11][12][13]

Methodology: Steglich Esterification

The Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid.[14] The key to success with less nucleophilic secondary alcohols is the addition of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as an acyl-transfer catalyst by reacting with the activated acid to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.[12]

Protocol 1.1: Synthesis of an Ester Derivative

This protocol describes a general procedure for the esterification of 3-Methyl-1-(phenylsulfanyl)butan-2-ol with a generic carboxylic acid (R-COOH).

Materials:

-

3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq)

-

Carboxylic acid (R-COOH) (1.2 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1 eq).

-

Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in a small volume of anhydrous DCM dropwise to the stirred reaction mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

-

Quality Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

-

Once complete, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure ester derivative.

Expected Characterization:

-

¹H NMR: Disappearance of the alcohol -OH proton signal. A downfield shift of the CH -OH proton (now CH -O-Acyl) by approximately 1.0-1.5 ppm.

-

IR Spectroscopy: Appearance of a strong C=O stretch characteristic of an ester at approximately 1735-1750 cm⁻¹. Disappearance of the broad O-H stretch from the starting alcohol.

Part 2: Derivatization at the Thioether Linkage

Application Focus: Synthesis of Sulfoxides and Sulfones

Oxidation of the thioether to a sulfoxide or sulfone introduces functionality that can dramatically alter a compound's pharmacological profile. Sulfoxides are chiral, polar, and can act as hydrogen bond acceptors.[6] Sulfones are highly stable, polar, and potent hydrogen bond acceptors, often used to improve the metabolic stability and solubility of drug candidates.[7]

Methodology: Controlled Oxidation

The key to selective oxidation is careful control over the reaction conditions, particularly the stoichiometry of the oxidizing agent.[15] Using approximately one equivalent of a mild oxidant at low temperatures typically favors the formation of the sulfoxide.[16] Over-oxidation to the sulfone can be achieved by using an excess of the oxidant, often at room temperature or with gentle heating.[15][17] Oxone® (potassium peroxymonosulfate) is an effective, inexpensive, and environmentally benign oxidant for these transformations.[18]

Protocol 2.1: Selective Oxidation to the Sulfoxide

Materials:

-

3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq)

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.1 eq of KHSO₅)

-

Methanol (MeOH) and Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq) in a 1:1 mixture of MeOH:H₂O.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Oxone® (1.1 eq) in water.

-

Add the Oxone® solution dropwise to the stirred sulfide solution over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 2-4 hours.

-

Quality Control: Monitor the reaction by TLC. The product sulfoxide will have a lower Rf value than the starting sulfide.

-

Quench the reaction by the slow addition of a saturated NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify by flash column chromatography to yield the pure sulfoxide.

Protocol 2.2: Complete Oxidation to the Sulfone

Materials:

-

3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq)

-

Oxone® (2.5 eq of KHSO₅)

-

Methanol (MeOH) and Water (H₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Dissolve 3-Methyl-1-(phenylsulfanyl)butan-2-ol (1.0 eq) in a 1:1 mixture of MeOH:H₂O.

-

Add the Oxone® (2.5 eq, dissolved in a minimal amount of water) portion-wise to the sulfide solution at room temperature. An exotherm may be observed.

-

Stir the reaction vigorously at room temperature for 6-12 hours.

-

Quality Control: Monitor by TLC until the starting material and intermediate sulfoxide spots are consumed. The sulfone product will have the lowest Rf value.

-

Workup the reaction as described in Protocol 2.1 (quenching, extraction, and drying).

-

Purify by flash column chromatography or recrystallization to yield the pure sulfone.

Expected Characterization:

-

¹H NMR: Protons on the carbon adjacent to the sulfur (Ph-S-CH₂ ) will experience a significant downfield shift. The shift is greater for the sulfone than the sulfoxide.

-

IR Spectroscopy: Sulfoxides show a strong S=O stretch around 1030-1070 cm⁻¹. Sulfones exhibit two strong S(=O)₂ stretches, typically around 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).

Experimental Workflow and Quality Control

This diagram outlines the complete workflow from starting material to purified and characterized final products, highlighting critical QC checkpoints.

Caption: Detailed experimental workflow with integrated QC checkpoints.

Summary and Troubleshooting

| Derivative | Protocol | Expected Yield (Typical) | Key Troubleshooting Point |

| Ester | 1.1 | 70-90% | Problem: Low conversion. Solution: Ensure anhydrous conditions. Use fresh DCC. Confirm catalytic activity of DMAP. |

| Sulfoxide | 2.1 | 80-95% | Problem: Over-oxidation to sulfone. Solution: Maintain low temperature (0 °C) and add oxidant slowly. Do not exceed 1.1 eq of oxidant. |

| Sulfone | 2.2 | 85-98% | Problem: Incomplete reaction (sulfoxide remains). Solution: Increase reaction time or add a slight additional excess of Oxone®. |

Conclusion

The protocols detailed in this application note provide researchers with a validated and robust platform for the strategic derivatization of 3-Methyl-1-(phenylsulfanyl)butan-2-ol. By targeting the secondary alcohol and thioether functionalities, scientists can readily generate libraries of novel ester, sulfoxide, and sulfone analogues. These methods are broadly applicable and serve as a foundational guide for modulating the physicochemical and pharmacological properties of molecules containing the versatile β-hydroxy sulfide scaffold, thereby accelerating hit-to-lead optimization campaigns in drug discovery.

References

- Photocatalytic Oxidation of Sulfides to Sulfoxides via a Mesoporous WO3 Catalyst. (n.d.). Google Scholar.

- Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. (n.d.). Frontiers.

- Oxidation of sulfides to sulfoxides with oxygen and sodium nitrate. (n.d.). RSC Publishing.

- Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal.

- The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019, September 22). MDPI.

- sulfoxides and sulfones: review. (2025, December 15). Indian Drugs.

- Bioactive compounds containing a β-hydroxy sulfide unite. (n.d.). ResearchGate.

- Synthesis and Antioxidant and Antimicrobial Properties of β-Hydroxy Sulfides, Sulfoxides, and Sulfones Derived from Cardanol and Glycerol Derivatives. (n.d.). SciELO.

- Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (n.d.). ResearchGate.

- SULFOXIDES AND SULFONES: REVIEW. (2024, February 21). ResearchGate.

- Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Application Note: Quantitative Analysis of Alcohols via Derivatization with Valeryl Chloride and Gas Chromatography. (2025, December). BenchChem.

- Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Google Scholar.

- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023, December 9). PMC.

- β-Hydroxy sulfides and their syntheses. (n.d.). PMC - NIH.

- Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. (2026, January 29). Britannica.

- β-Hydroxy sulfides and their syntheses. (2026, January 8). ResearchGate.

- Synthesis of Esters Via Steglich Esterification in Acetonitrile. (2022, February 20). YouTube.

- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Google Scholar.

- Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. (n.d.). Yashwantrao Chavan College of Science, Karad.

- Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. (2019, March 22). RSC Publishing.

- Steglich Esterification. (n.d.). Organic Chemistry Portal.

- Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal.

- Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. (2025, August 5). ResearchGate.

- The Use of Derivatization Reagents for Gas Chromatography (GC). (n.d.). Sigma-Aldrich.

- GC Derivatization. (n.d.). Regis Technologies.

- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2026, February 9). ResearchGate.

- β-Hydroxy sulfides and their syntheses. (2018, July 5). PubMed.

- 3-METHYL-2-BUTANOL synthesis. (n.d.). ChemicalBook.

- Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. (2017). Semantic Scholar.

- Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. (n.d.). PMC.

- 3-Methyl-2-((methylthio)methyl)but-2-enal. (2025, July 16). MDPI.

- 3-Methyl-2-phenylbutan-2-ol. (n.d.). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. β-Hydroxy sulfides and their syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Hydroxy sulfides and their syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica [britannica.com]

- 7. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]

- 8. Issue's Article Details [indiandrugsonline.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Methyl-2-phenylbutan-2-ol | C11H16O | CID 138212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 12. Steglich Esterification [organic-chemistry.org]

- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. yccskarad.com [yccskarad.com]

Application Notes and Protocols for Studying the Reaction Kinetics of 3-Methyl-1-(phenylsulfanyl)butan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of β-Hydroxy Sulfides

3-Methyl-1-(phenylsulfanyl)butan-2-ol is a member of the β-hydroxy sulfide family, a class of compounds of significant interest in synthetic and medicinal chemistry. These molecules possess two key functional groups, a hydroxyl group and a thioether, in a 1,2-relationship. This arrangement imparts unique reactivity and makes them valuable intermediates in the synthesis of a variety of more complex molecules, including pharmaceuticals and biologically active compounds.[1][2] The interplay between the hydroxyl and sulfide moieties can influence the molecule's stability, reactivity, and interaction with biological targets. A thorough understanding of the reaction kinetics of 3-Methyl-1-(phenylsulfanyl)butan-2-ol is therefore crucial for optimizing synthetic routes, predicting degradation pathways, and developing novel therapeutics.

This application note provides a detailed guide to understanding and quantifying the reaction kinetics of 3-Methyl-1-(phenylsulfanyl)butan-2-ol, with a focus on two of its most pertinent reactions: the oxidation of the sulfide group and the esterification of the hydroxyl group.